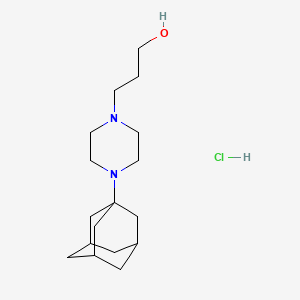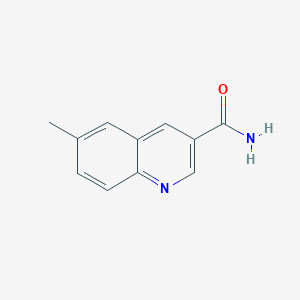
6-Methylquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a carboxamide group at the 3-position and a methyl group at the 6-position of the quinoline ring imparts unique properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylquinoline with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 6-methylquinoline with phosgene or its derivatives in the presence of a base can yield the desired carboxamide. Another method involves the use of 6-methylquinoline-3-carboxylic acid, which can be converted to the carboxamide through an amide formation reaction using reagents like thionyl chloride and ammonia.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions: 6-Methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 4-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 6-Methylquinoline-3-amine.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
科学研究应用
6-Methylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific electronic properties.
作用机制
The mechanism of action of 6-Methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecule.
相似化合物的比较
Quinoline-3-carboxamide: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical reactivity.
6-Chloroquinoline-3-carboxamide: Contains a chlorine atom instead of a methyl group, leading to different electronic and steric properties.
6-Methylquinoline-2-carboxamide: The carboxamide group is at the 2-position, which can influence its interaction with biological targets.
Uniqueness: 6-Methylquinoline-3-carboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This structural arrangement can result in distinct pharmacological properties compared to other quinoline derivatives.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI 键 |
FADRESHZNHIAFY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=CN=C2C=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


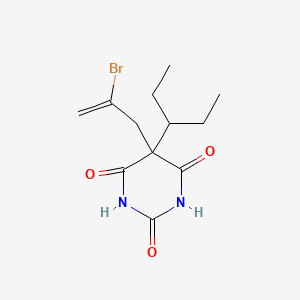


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)

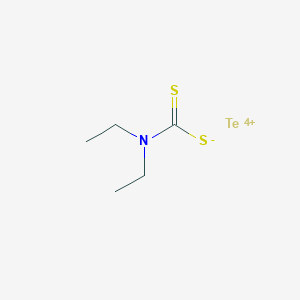
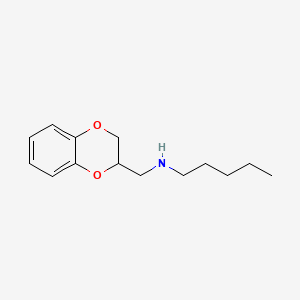
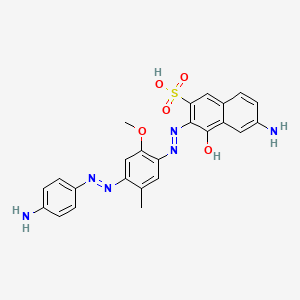

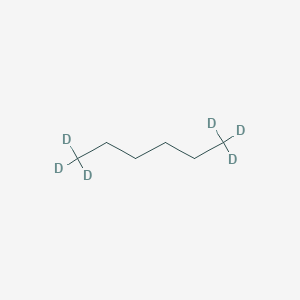
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
